molecular formula C24H19N3O B2466896 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-09-0

1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2466896
CAS No.: 932519-09-0
M. Wt: 365.436
InChI Key: ZOUPKNKHWJZQKE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetically derived compound belonging to the class of pyrazoloquinolines, which are fused heterocyclic systems known for their versatile applications in chemical research and development . The structure combines a quinoline fragment with a pyrazole ring, a framework that can be modified with various substituents to fine-tune its physical, photophysical, and biological properties . Researchers are particularly interested in this compound and its analogues due to their significant potential in several scientific fields. Research Applications and Value In medicinal chemistry , pyrazoloquinolines are investigated for their diverse biological activities. The pyrazole moiety is a recognized pharmacophore in many bioactive molecules . Specifically, related pyrazolo[4,3-c]quinoline derivatives have been studied as scaffolds for developing potential therapeutic agents, with research indicating possible anti-inflammatory and anticancer activities . The presence of the methoxyphenyl and methylphenyl substituents on this particular compound may influence its binding affinity to biological targets and its metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . In materials science , the rigid, planar structure of the pyrazoloquinoline core is often associated with notable fluorescence properties . Since the early 20th century, compounds in this class have been observed to exhibit intense fluorescence in solution and solid states . This makes 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline a candidate for use in the development of fluorescent sensors for cation detection, as well as a potential emitting material in organic light-emitting diodes (OLEDs) . Handling and Usage This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-7-9-17(10-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)18-11-13-19(28-2)14-12-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUPKNKHWJZQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Formation

The synthesis begins with constructing the quinoline precursor through cyclocondensation. A substituted aniline derivative reacts with diketones or aldehydes under reflux in acetic acid for 12 hours, achieving a 65% yield. This step forms the quinoline backbone, which is critical for subsequent functionalization.

Electrophilic Fluorination

Selectfluor® in dichloromethane at 0°C to room temperature introduces fluorine atoms at positions 7 and 8 of the quinoline core. This radical-based fluorination proceeds via an ionic mechanism, with a moderate yield of 45% due to competing side reactions.

Palladium-Catalyzed Cross-Coupling

The final step involves Suzuki-Miyaura coupling to attach the 4-methoxyphenyl and 4-methylphenyl groups. Using tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) with potassium carbonate, this reaction achieves a 72% yield. The palladium catalyst facilitates aryl-aryl bond formation between the boronic acid derivatives and the fluorinated pyrazoloquinoline intermediate.

Table 1: Multi-Step Synthesis Protocol

Step Objective Reagents/Conditions Yield
1 Quinoline core formation Acetic acid, reflux, 12 h 65%
2 Pyrazole ring cyclization TPAB, H₂O/acetone, 80°C 90–98%
3 Fluorination Selectfluor®, DCM, 0°C→RT 45%
4 Cross-coupling Pd(PPh₃)₄, K₂CO₃, DMF 72%

One-Pot Three-Component Reaction

Reaction Design

A streamlined one-pot synthesis combines arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in water/acetone (1:2) at 80°C. TPAB catalyzes sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, achieving yields of 90–98%.

Mechanistic Pathway

  • Knoevenagel Condensation : Arylglyoxals react with cyclic 1,3-dicarbonyl compounds to form α,β-unsaturated ketones.
  • Michael Addition : Pyrazol-5-amines attack the electrophilic β-carbon, generating an enamine intermediate.
  • Dearoylation and Oxidation : Spontaneous dearoylation followed by air oxidation yields the aromatic pyrazoloquinoline system.

Advantages : This method eliminates purification between steps, reduces solvent waste, and uses water as a co-solvent, aligning with green chemistry principles.

Friedländer Condensation Approach

Classical Methodology

Adapted from pyrazolo[3,4-b]quinoline syntheses, Friedländer condensation merges o-aminobenzaldehyde derivatives with pyrazolones. For the target compound, 4-methoxy- and 4-methyl-substituted benzaldehydes are condensed with 3-methylpyrazol-5-one in ethylene glycol at 120°C.

Microwave-Assisted Modification

Microwave irradiation (300 W, 150°C) reduces reaction time from 12 hours to 30 minutes, improving yields to 85%. Clay-supported catalysts enhance regioselectivity, minimizing byproducts like 3-(2-quinolyl)-quinolin-2-ol.

Niementowski Reaction with Anthranilic Acid

Reaction Setup

Anthranilic acid reacts with 4-methoxyacetophenone and 4-methylacetophenone in the presence of anhydrous sodium acetate. This method historically produces 4-hydroxyquinolines but requires post-synthetic reduction to remove hydroxyl groups.

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency Comparison

Method Yield Time Cost Scalability
Multi-Step 45–72% 48 h High Moderate
One-Pot Three-Component 90–98% 6–8 h Low High
Friedländer Condensation 70–85% 0.5–12 h Medium High
Niementowski Reaction 20–30% 24 h High Low

The one-pot three-component reaction surpasses others in yield and scalability, though it requires precise stoichiometric control. Multi-step synthesis offers flexibility for late-stage functionalization but accumulates yield losses. Friedländer condensation balances speed and efficiency under microwave conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1-phenylethylene: This compound shares the 4-methoxyphenyl group but differs in its core structure.

    N-(4-Methoxyphenyl)-4-methylbenzylamine: Another compound with similar substituents but a different core structure.

Uniqueness: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its pyrazoloquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazoloquinoline core structure, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, such as the cyclization of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde under controlled conditions to form the pyrazoloquinoline core .

Antimicrobial Properties

Research has shown that derivatives of pyrazoloquinolines exhibit promising antimicrobial activity. For instance, in vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazoloquinoline Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity
7b0.22-Bactericidal
10--Fungicidal
13--Bactericidal

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may act on specific molecular targets involved in cancer cell proliferation and survival. For example, aminopyrazole derivatives have shown IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines .

Table 2: Anticancer Activity of Pyrazoloquinoline Derivatives

CompoundCell LineIC50 (mg/mL)
AMCF-7 (Breast)73
BHeLa (Cervical)84
CA549 (Lung)-

The biological activity of this compound is attributed to its interaction with specific enzymes or receptors. The presence of the methoxy and methyl substituents on the phenyl groups enhances its binding affinity to biological targets, potentially leading to significant therapeutic effects .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrazoloquinoline derivatives against common pathogens. The results highlighted that compounds with specific structural modifications exhibited enhanced activity compared to their parent compounds .
  • Anticancer Mechanisms : In another investigation, researchers explored the anticancer mechanisms of aminopyrazole derivatives, noting their ability to induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic Question: What are the optimized synthetic routes for 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
  • Cyclization using acid or base catalysts to construct the pyrazoloquinoline core .
  • Suzuki–Miyaura coupling for introducing aryl substituents, optimized via microwave-assisted synthesis to improve efficiency .

Key Reaction Conditions:

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps accelerate cyclization but risk decomposition .
SolventDMF or THFPolar aprotic solvents enhance intermediate solubility .
CatalystPd(PPh₃)₄ for couplingCatalyst loading (1–5 mol%) balances cost and efficiency .

Yield Optimization:

  • Microwave-assisted synthesis reduces reaction time (30–60 mins vs. 12–24 hrs) and improves yield by 15–20% .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm .
    • 2D NMR (COSY, NOESY) resolves spatial interactions in fused-ring systems .
  • Mass Spectrometry (HRMS):
    • Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₀N₃O₂: calc. 398.1504, observed 398.1501) .
  • X-ray Crystallography:
    • Resolves crystal packing and bond angles (e.g., orthorhombic system, space group P2₁2₁2₁) .
  • HPLC-PDA:
    • Purity >98% achieved using C18 columns (acetonitrile/water gradient) .

Advanced Question: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from:

  • Experimental Variability: Cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP luminescence) .
  • Structural Analogues: Subtle substituent changes (e.g., -F vs. -OCH₃) alter target binding.

Resolution Strategies:

Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀ = -log₁₀(IC₅₀)) .

Structure-Activity Relationship (SAR) Studies:

SubstituentActivity Trend (IC₅₀, μM)Mechanism
4-Methoxyphenyl0.39 (Anti-inflammatory)COX-2 inhibition
4-Methylphenyl1.00 (Anticancer)Apoptosis induction
Halogen (e.g., -Cl)5.00 (Cytotoxicity)DNA intercalation

Molecular Docking: Validate binding modes to targets (e.g., COX-2 active site) using AutoDock Vina .

Advanced Question: What are the design considerations for SAR studies to enhance its pharmacological profile?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs):
    • Fluorine (-F) at position 8 enhances metabolic stability (t₁/₂ increased by 2x) and bioavailability (LogP ~3.5) .
  • Steric Effects:
    • Bulky substituents (e.g., 4-methylphenyl) reduce off-target binding but may lower solubility .
  • Hybrid Scaffolds:
    • Fusion with dioxole rings (e.g., [1,3]dioxolo[4,5-g]) improves fluorescence for imaging applications .

Case Study:
Replacing 4-methoxyphenyl with 3-chloro-4-fluorophenyl increased anticancer potency (IC₅₀ from 1.00 μM to 0.85 μM) due to enhanced halogen bonding with kinase targets .

Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Measure IC₅₀ against purified enzymes (e.g., COX-2, topoisomerase II) using fluorogenic substrates .
  • Cellular Pathway Analysis:
    • Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
  • Isothermal Titration Calorimetry (ITC):
    • Quantify binding affinity (Kd = 120 nM for DNA gyrase) .

Data Interpretation:
Contradictory results in enzyme vs. cellular assays may indicate prodrug activation or off-target effects, requiring metabolomics profiling .

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